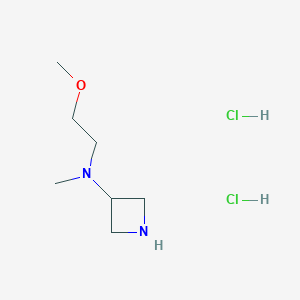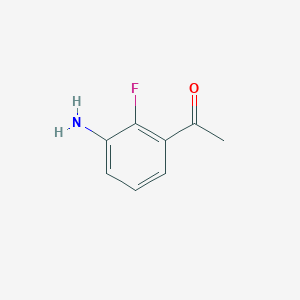
(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(tétrahydro-2H-pyran-4-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule. This compound's structure includes a pyrimidine ring, a piperidine ring, and a tetrahydropyran ring, indicating its potential for diverse chemical reactivity and biological applications.
Applications De Recherche Scientifique
The compound is utilized in various fields:
Chemistry: : As a precursor for synthesizing more complex molecules.
Biology: : In studies of molecular interactions and as a potential enzyme inhibitor.
Medicine: : Investigated for its therapeutic properties, including potential antiviral or anticancer activities.
Industry: : Used in material science for developing new polymers or coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Cyclobutylpyrimidine Formation: : This involves the creation of a pyrimidine ring with a cyclobutyl substituent.
Pyrimidine to Piperidine Conversion: : The next step entails linking the pyrimidine ring to a piperidine ring via an oxy-methyl group.
Final Coupling: : The last step couples the piperidine derivative with a tetrahydropyran ring to form the final product.
Reagents often used in these reactions include:
Pyrimidine precursors
Cyclobutyl bromide
Piperidine and its derivatives
Tetrahydropyran and related solvents
Various catalysts to facilitate coupling reactions
Industrial Production Methods
In industrial settings, the synthesis would be scaled up, requiring optimization of reaction conditions to ensure yield and purity. This involves:
High-pressure reactors for precise control of reaction parameters
Continuous flow systems to manage heat and reaction time effectively
Advanced purification methods, such as chromatography and crystallization
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the piperidine and pyran rings.
Reduction: : Reduction reactions could target the same rings, leading to more saturated derivatives.
Substitution: : Various substitutions can occur on the pyrimidine ring, impacting the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, permanganates
Reducing Agents: : Sodium borohydride, lithium aluminium hydride
Substitution Reactions: : Halogenation or alkylation agents
Major Products
Reactions typically yield derivatives with modified chemical or physical properties, often investigated for enhanced biological activity or improved industrial applications.
Mécanisme D'action
The compound exerts its effects primarily through its interactions with specific molecular targets, such as enzymes or receptors:
Molecular Targets: : Often binds to active sites of enzymes, blocking their activity.
Pathways: : Inhibits pathways critical for cell survival, which can be exploited in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar compounds often include:
Substituted Pyrimidines: : Known for their roles in DNA/RNA base analogs.
Piperidine Derivatives: : Common in pharmaceuticals due to their structural flexibility.
Tetrahydropyran Rings: : Frequently found in natural products with biological activity.
The uniqueness of (4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone lies in the combination of these three ring systems, offering a novel scaffold for drug design or material science.
There you go! Quite a deep dive into this fascinating compound.
Propriétés
IUPAC Name |
[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-20(17-6-10-25-11-7-17)23-8-4-15(5-9-23)13-26-19-12-18(21-14-22-19)16-2-1-3-16/h12,14-17H,1-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMIARNBPHABAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2385197.png)


![ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2385200.png)
![2-[7-(4-chlorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide](/img/structure/B2385201.png)
![3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2385204.png)



![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2385210.png)
